molecular formula C21H18O4 B2654389 4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one CAS No. 858766-76-4

4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one

Cat. No. B2654389
CAS RN: 858766-76-4
M. Wt: 334.371
InChI Key: DKNARBIBABSNPF-UHFFFAOYSA-N
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Description

4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one, also known as PDP or PD98059, is a chemical compound that has been widely used in scientific research as a specific inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in many cellular processes, including cell growth, differentiation, and apoptosis. In

Scientific Research Applications

Efficient Synthesis of Oxygen Heterocycles

The compound has been a pivotal subject in the synthesis of bibenzyl oxygen heterocycles, demonstrating the chemical versatility and potential for creating naturally occurring and non-natural analogues from simpler organic precursors. This synthesis process highlights the compound's role in advancing synthetic organic chemistry methodologies and creating complex molecular structures with potential applications in pharmaceuticals and materials science (Kumbhar et al., 2007).

Molecular Structure Analysis

Studies have delved into the crystal structure and molecular configuration of derivatives of the compound, offering insights into its chemical behavior and interaction capabilities. These analyses contribute to the understanding of molecular interactions and the design of molecules with desired physical and chemical properties (Li et al., 2012).

Antimicrobial Activity

The compound and its derivatives have been synthesized and tested for antimicrobial properties, showing significant antibacterial and antifungal activities. This research underscores the potential pharmaceutical applications of the compound, particularly in developing new antimicrobial agents (Mandala et al., 2013).

Synthetic Pathways to Natural Products

Research has also focused on developing synthetic pathways to benzofurans, 2H-chromenes, and other structurally related natural products using the compound as a precursor or intermediate. These studies are crucial for accessing natural compounds with significant biological activities, providing a synthetic basis for drug discovery and development (Kotha & Solanke, 2022).

properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-12(2)13-7-8-17-15(9-13)16(11-20(22)24-17)19-10-14-5-4-6-18(23-3)21(14)25-19/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNARBIBABSNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-methoxy-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one

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